molecular formula C15H13ClO3 B1595631 2-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde CAS No. 588678-18-6

2-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde

Cat. No.: B1595631
CAS No.: 588678-18-6
M. Wt: 276.71 g/mol
InChI Key: RNINKNNHHKSNBN-UHFFFAOYSA-N
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Description

2-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde is an organic compound characterized by its molecular structure, which includes a benzene ring substituted with a methoxy group (-OCH₃) and a chlorobenzyl group (-CH₂C₆H₄Cl)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde typically involves the following steps:

  • Benzyl Chloride Derivation: The starting material, benzyl chloride, undergoes a substitution reaction with a chlorobenzene derivative to introduce the chlorobenzyl group.

  • Methoxylation: The benzyl chloride derivative is then treated with methanol in the presence of a strong base (e.g., sodium methoxide) to introduce the methoxy group.

  • Oxidation: The resulting compound is oxidized using an oxidizing agent (e.g., manganese dioxide) to form the aldehyde group.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 2-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde can undergo various chemical reactions, including:

  • Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.

  • Reduction: The compound can be reduced to form the corresponding alcohol.

  • Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Manganese dioxide (MnO₂) in dichloromethane (DCM) at room temperature.

  • Reduction: Lithium aluminum hydride (LiAlH₄) in ether at low temperatures.

  • Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed:

  • Oxidation: 2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoic acid.

  • Reduction: 2-[(3-Chlorobenzyl)oxy]-3-methoxybenzyl alcohol.

  • Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

2-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: The compound is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

2-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde is similar to other benzaldehyde derivatives, such as 3-methoxybenzaldehyde and 3-chlorobenzaldehyde. its unique combination of functional groups and structural features distinguishes it from these compounds. The presence of both the methoxy and chlorobenzyl groups contributes to its distinct chemical and biological properties.

Comparison with Similar Compounds

  • 3-Methoxybenzaldehyde

  • 3-Chlorobenzaldehyde

  • 4-Methoxybenzaldehyde

  • 4-Chlorobenzaldehyde

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Properties

IUPAC Name

2-[(3-chlorophenyl)methoxy]-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-18-14-7-3-5-12(9-17)15(14)19-10-11-4-2-6-13(16)8-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNINKNNHHKSNBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC(=CC=C2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352790
Record name 2-[(3-chlorobenzyl)oxy]-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588678-18-6
Record name 2-[(3-Chlorophenyl)methoxy]-3-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=588678-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3-chlorobenzyl)oxy]-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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